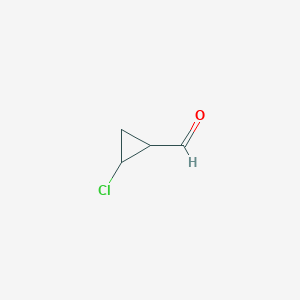

1-Formyl-2-chlorocyclopropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

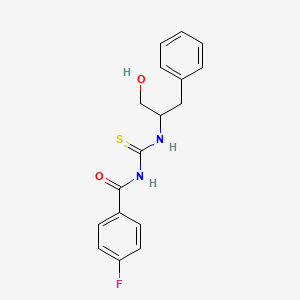

Synthesis Analysis

The synthesis of cyclopropane compounds, such as 1-Formyl-2-chlorocyclopropane, often involves the reaction of carbenes with the double bond in alkenes or cycloalkenes . Methylene (H2C) is the simplest carbene, and in general, carbenes have the formula R2C . Other species that also react with alkenes to form cyclopropanes but do not follow the formula of carbenes are referred to as carbenoids .Molecular Structure Analysis

The molecular structure of this compound can be viewed using computational tools . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Cyclopropane compounds, such as this compound, are known to undergo substitution reactions with chlorine or bromine in the presence of UV light . This is similar to the reactions observed with non-cyclic alkanes .Physical and Chemical Properties Analysis

The physical properties of this compound, such as density and color, can be observed without changing the physical state of the matter . Other physical properties, such as the melting temperature, can only be observed as matter undergoes a physical change .Scientific Research Applications

Synthesis and Chemical Reactions

1-Formyl-2-chlorocyclopropane, a type of halocyclopropane, is involved in various synthesis and chemical reactions. For instance, it is used in the synthesis of gem-bromochlorocyclopropanes via phase-transfer catalysis, a method demonstrating its utility in creating substituted cyclopropanes (Balcerzak & Jończyk, 1991). Additionally, its conformational preferences and rotational barriers have been examined in studies, highlighting its role in understanding molecular dynamics and stereochemistry (Suezawa, Hirota, Sugiura, & Hamada, 1983).

Atmospheric Reactions and Environmental Studies

Research has also delved into the atmospheric reactions of compounds like 1,3-dichloropropene, closely related to this compound, providing insights into their environmental impact and atmospheric lifetimes (Tuazon, Atkinson, Winer, & Pitts, 1984).

Polymerization and Material Science

In the field of material science, derivatives of halocyclopropanes have been synthesized for homopolymerization and copolymerization processes. For example, 2-formyl-1-(p-vinylphenyl)cyclopropane has been prepared and polymerized with styrene, indicating the potential of such compounds in polymer chemistry (Guliev, 2008).

Medicinal Chemistry and Biological Studies

In medicinal chemistry, the cyclopropane ring, similar to that in this compound, is utilized to restrict the conformation of biologically active compounds. This helps in enhancing activity and investigating bioactive conformations, as demonstrated in the synthesis of conformationally restricted analogues of histamine (Kazuta, Matsuda, & Shuto, 2002).

Spectroscopic and Physical Studies

Spectroscopic studies have been conducted on chlorocyclopropanes, providing insights into their molecular structures, electron densities, and bond strengths. This knowledge is crucial in fields like quantum chemistry and molecular physics (Lin & Yao, 1992).

Mechanism of Action

Mode of Action

Carbenes, such as dichlorocarbene, can form cyclopropane structures and are created in situ from reagents such as chloroform and KOH . The detailed mechanism of the formation of dichlorocarbene involves the deprotonation of chloroform to generate the trichloromethanide anion, which spontaneously expels the chloride anion .

Pharmacokinetics

. The impact of these properties on the bioavailability of the compound is currently unknown. Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that this compound can participate in various biochemical reactions .

Cellular Effects

1-Formyl-2-chlorocyclopropane has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which this compound exerts these effects are still being studied.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can be affected by these interactions .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

2-chlorocyclopropane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c5-4-1-3(4)2-6/h2-4H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNVICSFGKNCKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2745528.png)

![3,4,5-trimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2745532.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide](/img/structure/B2745535.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzamide](/img/structure/B2745541.png)

![N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2745542.png)